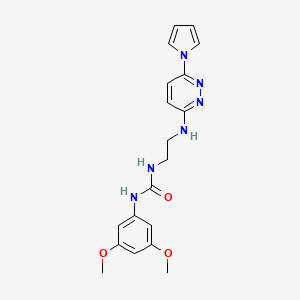

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-27-15-11-14(12-16(13-15)28-2)22-19(26)21-8-7-20-17-5-6-18(24-23-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,23)(H2,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYJQBJVWUDVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a unique structural configuration that includes:

- A pyrrol ring

- A pyridazinyl group

- A dimethoxyphenyl moiety

This structure is believed to contribute to its biological activity through various interactions with molecular targets.

The mechanism of action for 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea involves:

- Interaction with Enzymes and Receptors: The compound may inhibit or activate specific enzymes or receptors, impacting various signaling pathways.

- Signal Transduction: It is involved in modulating signal transduction cascades, which can influence cellular responses and metabolic processes.

Antihypertensive Activity

Research indicates that compounds similar to 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea exhibit significant antihypertensive effects. In studies involving spontaneously hypertensive rats, these compounds demonstrated moderate to strong blood pressure-lowering effects with a slow onset .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. For instance:

- Cell Apoptosis: Certain derivatives have shown significant cell apoptosis and growth inhibition against various cancer cell lines (e.g., A549, HCT116), with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 36.12 |

| Compound B | HCT116 | 0.39 |

| Compound C | MCF7 | 0.46 |

Anti-inflammatory Activity

Molecular docking studies have suggested that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro tests indicated that some analogs exhibited better anti-inflammatory activity than standard drugs like diclofenac .

Study on Sphingomyelinase Inhibition

A related study explored the efficacy of a similar compound as an inhibitor of neutral sphingomyelinase 2 (nSMase2). The results indicated substantial oral bioavailability and brain penetration, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on related compounds to identify key structural features that enhance biological activity. These studies revealed that modifications in the pyrrole and pyridazine moieties significantly impact potency against various targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Structure: Shares the 3,5-dimethoxyphenylurea backbone but replaces the pyridazine-pyrrole-ethylamino group with a pyrazole ring. Synthesis: Prepared via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid under reflux . Functional Implications: Pyrazole rings are known for hydrogen-bonding capabilities, but the absence of a flexible ethylamino linker may reduce conformational adaptability compared to the target compound.

The pyrrole substitution in the target compound could introduce additional hydrophobic contacts.

Comparative Analysis of Structural Features

Implications of Structural Differences

- Bioactivity : The pyridazine-pyrrole system in the target compound may improve binding affinity to kinases or receptors requiring planar, electron-deficient motifs. In contrast, MK13’s pyrazole could favor targets reliant on hydrogen-bond networks.

- Synthetic Complexity : The target compound’s synthesis likely demands more steps (e.g., introducing pyrrole via palladium-catalyzed coupling), whereas MK13 is synthesized in a single step, favoring scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.